2-Nitrophenylacetic acid

Overview

Description

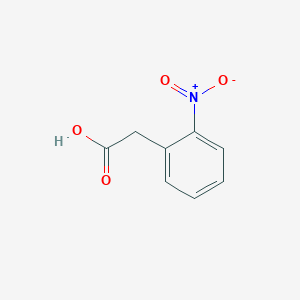

2-Nitrophenylacetic acid (C₈H₇NO₄, molecular weight: 180.14 g/mol) is a nitro-substituted aromatic carboxylic acid characterized by a nitro group at the ortho position of the phenyl ring and an acetic acid moiety. It is a white crystalline solid with a melting point of 137–140°C and a dissociation constant (pKa) of 4.00 at 25°C . Its crystal structure, determined via single-crystal X-ray diffraction, reveals hydrogen-bonded sheets formed by R₂²(8) and R₄⁴(18) rings, stabilized by O–H⋯O and C–H⋯O interactions .

The compound is widely used in organic synthesis, such as in the SmI₂-promoted reduction to oxindoles under mild neutral conditions and continuous-flow hydrogenation to N-aryl hydroxamic acids . Biologically, it inhibits acetylcholinesterase (increasing acetylcholine levels) and nitric oxide synthase, making it valuable in neurochemical and metabolic studies .

Preparation Methods

2-Nitrophenylacetic acid can be synthesized through the nitration of phenylacetic acid The carboxylic acid group on this compound can be protected using menthol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydroxybenzotriazole, and N,N-diisopropylethylamine . Industrial production methods often involve similar nitration processes, ensuring high purity and yield.

Chemical Reactions Analysis

2-Nitrophenylacetic acid undergoes various chemical reactions, including:

Reduction: Complete reduction of this compound yields anilines, which can quickly cyclize to form lactams.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Esterification: The alcohol is esterified with this compound, proceeding through the acid chloride or acid anhydride.

Common reagents used in these reactions include zinc, ammonium chloride, diethyl azidocarboxylate, and triphenylphosphine . Major products formed from these reactions include anilines, lactams, and hydroxamic acids .

Scientific Research Applications

Protecting Group for Alcohols

2-NPA serves as a protecting group for primary alcohols in organic synthesis. The protection involves esterification, where the alcohol reacts with 2-NPA through acid chloride or anhydride methods. This reaction is crucial for preserving the alcohol's functionality during multi-step syntheses .

- Mitsunobu Reaction : The compound can also protect alcohols via the Mitsunobu reaction, using diethyl azidocarboxylate and triphenylphosphine in dichloromethane, followed by selective removal with zinc and ammonium chloride .

Precursor for Heterocycles

2-NPA is a key precursor for synthesizing various heterocycles. Complete reduction of 2-NPA yields anilines, which can cyclize to form lactams. Partial reductive cyclization produces hydroxamic acids, both of which are valuable in synthesizing biologically active molecules .

- Example : 2-NPA is utilized in synthesizing quindoline derivatives, which exhibit enzyme inhibition and anticancer properties .

Synthesis of Oxindoles

Recent studies have highlighted the reduction of 2-NPA to oxindoles using samarium iodide (SmI2). This method represents a novel approach to producing oxindoles, which are important intermediates in pharmaceuticals .

Herbicidal Properties

Outside organic synthesis, 2-NPA has been recognized for its herbicidal properties. It demonstrates selective action against certain weeds, making it a candidate for agricultural applications . Its mechanism involves disrupting metabolic pathways in target plant species.

Analytical Applications

2-NPA is also employed as an internal standard in high-performance liquid chromatography (HPLC) for measuring salicylamide-O-acetic acid levels, particularly in pharmaceutical analysis . This application underscores its importance in ensuring accurate quantification in complex mixtures.

Safety and Toxicological Considerations

While 2-NPA has beneficial applications, safety data indicate potential risks associated with exposure. Laboratory studies suggest that it may cause skin irritation and has mutagenic properties . Therefore, handling this compound requires appropriate safety measures to mitigate health risks.

Data Tables

| Application Area | Description | Key Processes/Examples |

|---|---|---|

| Organic Synthesis | Protecting group for alcohols; precursor for heterocycles | Mitsunobu reaction; synthesis of quindolines |

| Herbicide | Selective herbicidal properties | Disruption of metabolic pathways |

| Analytical Chemistry | Internal standard for HPLC | Measurement of salicylamide-O-acetic acid |

| Safety Considerations | Potential health risks including skin irritation and mutagenicity | Requires safety protocols during handling |

Case Studies

- Synthesis of Quindoline Derivatives : A study demonstrated that derivatives synthesized from 2-NPA exhibited significant anticancer activity through enzyme inhibition mechanisms.

- Oxindole Production : Research using SmI2 for the reduction of 2-NPA has shown promising yields of oxindoles, highlighting its utility in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 2-nitrophenylacetic acid involves its role as a precursor in the synthesis of biologically active molecules. The nitro group can undergo reduction to form anilines, which then cyclize to form lactams . These lactams and hydroxamic acids interact with molecular targets, including enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Nitrophenylacetic Acid Isomers

Key Observations :

- Acidity : The para-nitro isomer (4-nitrophenylacetic acid) is the most acidic due to the nitro group’s strong electron-withdrawing effect at the para position, stabilizing the deprotonated form. The ortho isomer’s lower acidity (vs. para) arises from steric hindrance and weaker resonance stabilization .

- Melting Points : The ortho isomer’s higher melting point (137–140°C) compared to the meta isomer (116–120°C) reflects stronger intermolecular hydrogen bonding in the solid state .

Supramolecular and Crystallographic Features

- This compound: Forms centrosymmetric R₂²(8) dimers via O–H⋯O bonds, which further aggregate into sheets through C–H⋯O interactions. No π-stacking is observed .

- 4-Nitrophenylacetic Acid : Also forms dimers but relies on aromatic π-stacking for sheet formation, unlike the ortho isomer .

Table 2: Reactivity Comparison

Key Differences :

Biological Activity

2-Nitrophenylacetic acid (2-NPA) is an organic compound characterized by its nitro and carboxylic acid functional groups, making it significant in various chemical and biological applications. Its molecular formula is with a molecular weight of 181.15 g/mol. This compound is not only utilized in organic synthesis but has also been investigated for its biological activities, including herbicidal properties and potential roles in drug development.

Chemical Structure and Properties

- IUPAC Name : 2-(2-nitrophenyl)acetic acid

- CAS Number : 3740-52-1

- Molecular Weight : 181.15 g/mol

- Melting Point : 139°C to 142°C

The structure of 2-NPA features a nitro group attached to a phenyl ring, which is further linked to an acetic acid moiety. This configuration allows for various chemical reactions and transformations, contributing to its utility in synthetic chemistry.

Herbicidal Properties

This compound has been identified as a selective herbicide, effective against certain plant species while exhibiting minimal toxicity to others. Its mechanism involves the inhibition of specific biochemical pathways essential for plant growth, although the exact pathways remain under investigation. The herbicidal activity can be attributed to the interference with auxin transport or metabolism, leading to abnormal growth patterns in susceptible plants .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance:

- Quindoline Derivatives : Through reduction and cyclization processes, derivatives of 2-NPA can yield quindoline, which has shown enzyme inhibitory activity and anticancer properties .

- Hydroxamic Acids : A recent study demonstrated a method for reducing 2-NPA to N-aryl hydroxamic acids, which are known for their biological activity as enzyme inhibitors .

Study on Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A notable case involved the synthesis of modified hydroxamic acids from 2-NPA, which showed promising results in inhibiting tumor growth in xenograft models .

In Vivo Toxicity Studies

Investigations into the toxicity profile of 2-NPA revealed that while it has herbicidal properties, its acute toxicity in mammals is relatively low at standard exposure levels. However, chronic exposure studies are necessary to fully understand its long-term effects on human health and the environment .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| Melting Point | 139°C - 142°C |

| Herbicidal Activity | Selective against certain plants |

| Anticancer Activity | Inhibits cancer cell proliferation |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-nitrophenylacetic acid in organic chemistry research?

- Methodology : A widely used approach involves amidation of 2-aminobenzaldehyde with this compound, followed by cyclization using K₂CO₃ to form intermediates like 3-(2-nitrophenyl)quinolin-2-one. This precursor is then modified via N-methylation (using Me₂CO₃) and nitro group reduction for applications in alkaloid synthesis (e.g., neocryptolepine) .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 120 K reveals a monoclinic P2₁/c space group with unit cell parameters Å, Å, Å, and . Key features include:

- Aromatic ring dihedral angles (e.g., 30.1° between the nitro group and phenyl ring) .

- Hydrogen-bonded dimers (R₂²(8) rings) and sheets stabilized by O–H⋯O and C–H⋯O interactions .

Q. What are the dissociation constants (pKa) of this compound, and how do they influence its reactivity?

- Methodology : The pKa of this compound at 25°C is 4.00, measured via potentiometric titration. This acidity is critical for its role in nucleophilic reactions (e.g., esterification) and coordination chemistry. The nitro group at the ortho position enhances acidity compared to para-substituted analogs (pKa 3.85 for 4-nitrophenylacetic acid) due to inductive effects .

Advanced Research Questions

Q. How do hydrogen bonding networks in this compound contribute to its supramolecular architecture?

- Methodology : SCXRD analysis identifies two primary hydrogen-bonding motifs:

- O12–H12⋯O11i interactions form centrosymmetric R₂²(8) dimers.

- C11–H11A⋯O21ii and C11–H11B⋯O22iii interactions link dimers into sheets with R₄⁴(18) rings. These networks are directionally specific, with bond distances of 1.3930 Å (C2–C3) and angles of 108.8° (O11–C12–O12), stabilizing the crystal lattice .

Q. What methodological considerations are critical when analyzing discrepancies between experimental and computational structural data for this compound?

- Methodology :

- Experimental Validation : Refinement parameters (e.g., , ) and extinction coefficients (0.103) must be cross-checked against computational models (DFT or MD simulations) .

- Hydrogen Bond Energy : Discrepancies in calculated vs. observed hydrogen bond energies (e.g., -98.81 kJ/mol for C3–C2–N2–O21) may arise from neglecting solvent effects or thermal motion in simulations .

Q. How does the substitution position of the nitro group (ortho vs. para) affect the hydrogen bonding patterns and crystal packing of nitrophenylacetic acid derivatives?

- Methodology : Comparative SCXRD studies reveal:

- Ortho-substituted (2-nitro) : Sheets are stabilized by directional C–H⋯O bonds without π-stacking.

- Para-substituted (4-nitro) : Dimers aggregate via aromatic π-stacking, absent in the ortho analog. This difference arises from steric hindrance in the ortho isomer, which disrupts planar stacking .

Q. Methodological Notes

- Synthesis : Optimize reaction conditions (e.g., reflux time, solvent ratios) for intermediates to avoid side reactions .

- Structural Analysis : Use multi-scan absorption corrections (e.g., SADABS) and constrained H-atom parameters during SCXRD refinement to minimize data artifacts .

- Data Interpretation : Cross-reference hydrogen bond geometries (D–H⋯A distances and angles) with crystallographic databases (CSD) to validate supramolecular motifs .

Properties

IUPAC Name |

2-(2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUZDBZPDLHUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063157 | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3740-52-1 | |

| Record name | (2-Nitrophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TN0SUY38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.